
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that belongs to the class of oxazepanes It is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and an oxazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, undergoes a series of reactions to introduce the desired functional groups. This may involve halogenation, alkylation, or other substitution reactions.
Oxazepane Ring Formation: The bromopyridine intermediate is then reacted with appropriate reagents to form the oxazepane ring. This step often involves cyclization reactions under controlled conditions.
Esterification: The final step involves the esterification of the oxazepane derivative with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high-quality product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazepane ring or the ester group, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.
Major Products Formed
Oxidation Products: Various oxidized derivatives, including pyridine N-oxides and carboxylic acids.
Reduction Products: Reduced analogs with modified oxazepane rings or ester groups.
Substitution Products: New derivatives with different substituents replacing the bromine atom.
科学的研究の応用
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The oxazepane ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for research and development in various fields.
特性
分子式 |
C16H23BrN2O3 |
|---|---|
分子量 |
371.27 g/mol |
IUPAC名 |
tert-butyl 6-[(6-bromopyridin-2-yl)methyl]-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-7-8-21-11-12(10-19)9-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3 |
InChIキー |
DVZYLJCCQBXTEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


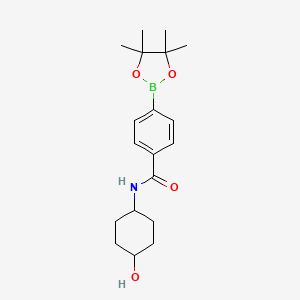
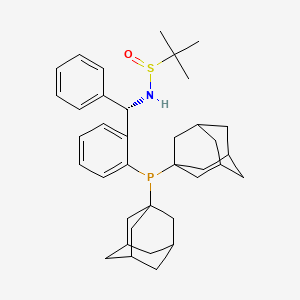
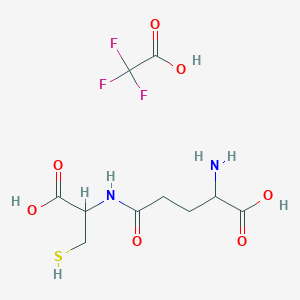
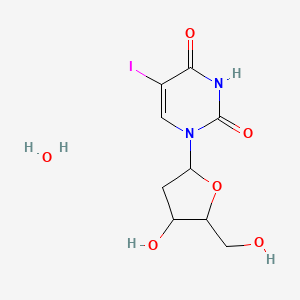
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)
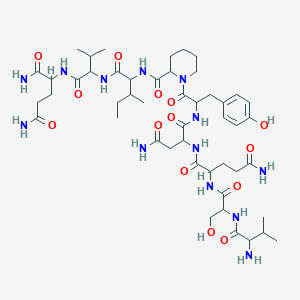
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
